
Lenalidomide-acetamido-O-PEG1-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-acetamido-O-PEG1-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound incorporates a polyethylene glycol (PEG) linker and a propargyl group, making it a versatile molecule for use in targeted protein degradation and other biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG1-propargyl typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group, such as an azide or an acetamido group.
PEGylation: The activated lenalidomide is then conjugated with a PEG linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and PEGylated in industrial reactors.
Purification: The product is purified using techniques like chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions
Lenalidomide-acetamido-O-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Copper catalysts are often employed in click chemistry reactions for the substitution of the propargyl group.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can be used for further biochemical applications .
科学的研究の応用
Lenalidomide-acetamido-O-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
作用機序
Lenalidomide-acetamido-O-PEG1-propargyl exerts its effects through several mechanisms:
Protein Degradation: It functions as a molecular glue, promoting the degradation of target proteins by the proteasome.
Immune Modulation: The compound modulates the immune system by affecting both cellular and humoral immunity.
Anti-Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the growth of tumors.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide-PEG1-azide: A related compound used in the development of PROTACs.
Uniqueness
Lenalidomide-acetamido-O-PEG1-propargyl is unique due to its PEG linker and propargyl group, which enhance its solubility and enable click chemistry reactions. This makes it a valuable tool in the development of targeted therapies and biochemical research .
特性
分子式 |
C20H21N3O6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-prop-2-ynoxyethoxy)acetamide |
InChI |
InChI=1S/C20H21N3O6/c1-2-8-28-9-10-29-12-18(25)21-15-5-3-4-13-14(15)11-23(20(13)27)16-6-7-17(24)22-19(16)26/h1,3-5,16H,6-12H2,(H,21,25)(H,22,24,26) |
InChIキー |
BKHGBBYQPAVFEU-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


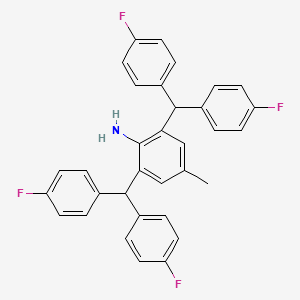
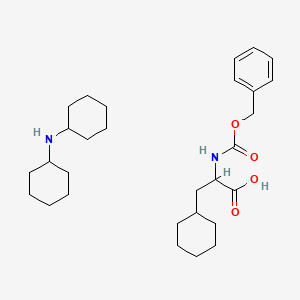
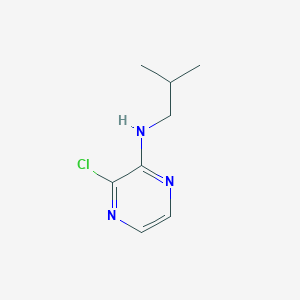

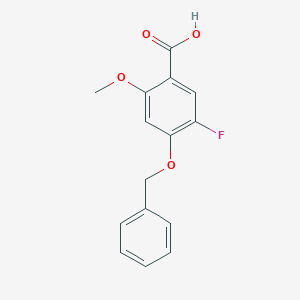
![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)

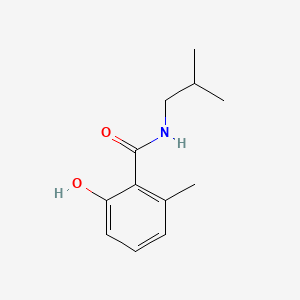
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
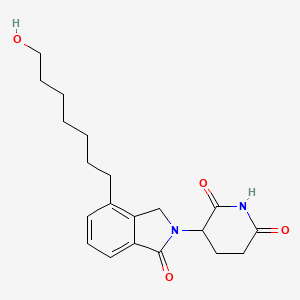
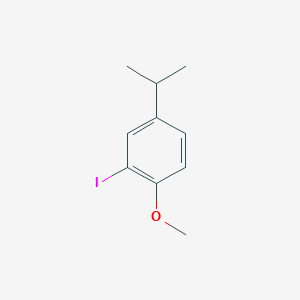

![Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B14774454.png)
![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
